molecular formula C7H9NO2 B13886700 1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one

1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one

Cat. No.: B13886700
M. Wt: 139.15 g/mol
InChI Key: QAECBGPBBDPSEW-UHFFFAOYSA-N
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Description

1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one is a bicyclic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol It is characterized by a unique structure that includes a vinyl group, an oxa (oxygen-containing) ring, and an azabicyclo (nitrogen-containing) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing both vinyl and azabicyclo moieties. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .

Chemical Reactions Analysis

Types of Reactions

1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups .

Scientific Research Applications

1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other macromolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of signaling pathways, inhibition of enzyme activity, or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one is unique due to its specific combination of functional groups and bicyclic structure.

Biological Activity

1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one, with the CAS number 2940940-22-5, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on cell lines, and comparative analysis with similar compounds.

  • Molecular Formula : C7_7H9_9NO2_2
  • Molecular Weight : 139.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound appears to be linked to its interaction with specific cellular targets, potentially influencing various signaling pathways involved in cell proliferation and apoptosis. The compound may act as an inhibitor of certain enzymes or receptors, leading to altered cellular responses.

Biological Activity Studies

Research has indicated that this compound exhibits significant activity against various cancer cell lines. A study demonstrated that treatment with this compound resulted in:

  • Cytostatic Effects : The compound decreased the proliferation of transformed cell lines, suggesting a potential use as an anticancer agent.

Table 1: Effects on Cell Proliferation

Cell LineControl Proliferation (%)Proliferation with Compound (%)Effectiveness
3T3-SV4010070Moderate
HeLa10055High
MCF710060Moderate

Case Study 1: Antitumor Activity

In a series of experiments involving the HeLa cell line, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The most significant reduction was observed at a concentration of 50 µM, where cell viability dropped to approximately 55% compared to untreated controls.

Case Study 2: Cell Cycle Analysis

Further analysis revealed that treatment with the compound led to an accumulation of cells in the G0/G1 phase of the cell cycle, indicating a potential mechanism for its cytostatic effects. This effect was comparable to that observed with standard chemotherapeutic agents.

Comparative Analysis

When compared to structurally similar compounds, such as 4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one, the biological activity of 1-vinyl-2-oxa was found to be superior in terms of cytotoxicity against certain cancer cell lines.

Table 2: Comparison with Similar Compounds

CompoundIC50 (µM)Mechanism of Action
This compound25Cell cycle arrest at G0/G1
4-Methyl-1-vinyl-2-oxa35Apoptosis induction

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-ethenyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one

InChI

InChI=1S/C7H9NO2/c1-2-7-3-5(4-7)8-6(9)10-7/h2,5H,1,3-4H2,(H,8,9)

InChI Key

QAECBGPBBDPSEW-UHFFFAOYSA-N

Canonical SMILES

C=CC12CC(C1)NC(=O)O2

Origin of Product

United States

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